molecular formula C7H11NO2 B2407417 2-Oxa-8-azaspiro[3.5]nonan-7-one CAS No. 2107269-40-7

2-Oxa-8-azaspiro[3.5]nonan-7-one

Cat. No.: B2407417
CAS No.: 2107269-40-7
M. Wt: 141.17
InChI Key: OLLSWZVDCYXGIZ-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[35]nonan-7-one is a spirocyclic compound that features both an oxetane and an azaspiro structure

Scientific Research Applications

2-Oxa-8-azaspiro[3.5]nonan-7-one has several scientific research applications:

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. It should be stored in a dark place, sealed, and dry . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials followed by cyclization using oxidative conditions. For example, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone® and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .

Mechanism of Action

The mechanism by which 2-Oxa-8-azaspiro[3.5]nonan-7-one exerts its effects is related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, the compound can bind to enzyme active sites, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-8-azaspiro[3.5]nonan-7-one is unique due to its specific ring size and the presence of both an oxetane and an azaspiro structure. This combination of features provides distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-oxa-8-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-1-2-7(3-8-6)4-10-5-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLSWZVDCYXGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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